molecular formula C24H22F3N3O3S2 B11583672 Ethyl 4,5-dimethyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate

Cat. No.: B11583672
M. Wt: 521.6 g/mol
InChI Key: GGSLYJNDJBBJPN-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including an ethyl ester, a trifluoromethyl group, and a benzoquinazoline moiety. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethyl ester group through esterification reactions. The trifluoromethyl group is introduced using trifluoromethylation reagents, and the benzoquinazoline moiety is synthesized separately and then coupled to the thiophene ring via a sulfanyl linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization, chromatography, and distillation to obtain the compound in high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and benzoquinazoline moiety are particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

  • ETHYL 4,5-DIMETHYL-2-(2-{[4-(METHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4,5-DIMETHYL-2-(2-{[4-(CHLORO)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE

These compounds share a similar core structure but differ in the substituents on the benzoquinazoline moiety. The presence of different substituents can significantly impact the compound’s chemical properties, reactivity, and biological activity. The trifluoromethyl group in ETHYL 4,5-DIMETHYL-2-(2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE imparts unique electronic properties, enhancing its stability and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H22F3N3O3S2

Molecular Weight

521.6 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H22F3N3O3S2/c1-4-33-22(32)18-12(2)13(3)35-21(18)28-17(31)11-34-23-29-19-15-8-6-5-7-14(15)9-10-16(19)20(30-23)24(25,26)27/h5-8H,4,9-11H2,1-3H3,(H,28,31)

InChI Key

GGSLYJNDJBBJPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F

Origin of Product

United States

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